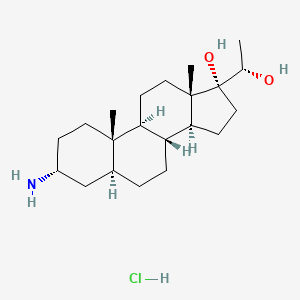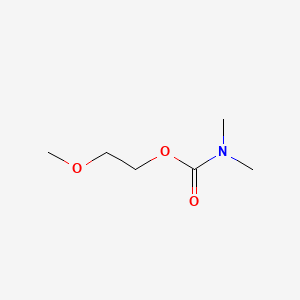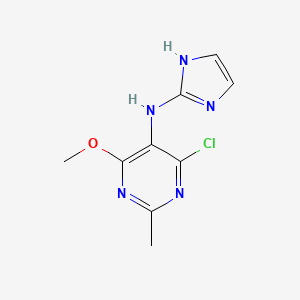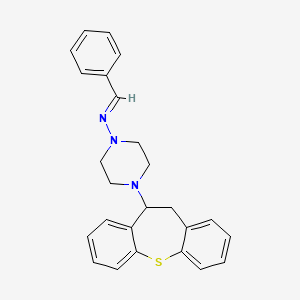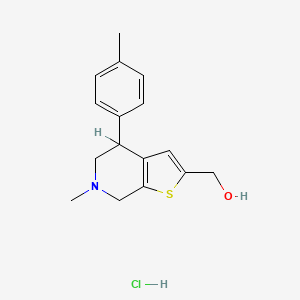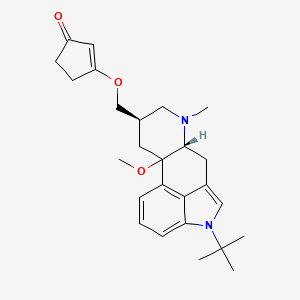
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline is a complex ergoline derivative Ergoline derivatives are known for their diverse biological activities and are often used in pharmaceuticals
Métodos De Preparación
The synthesis of 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline involves several steps. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with an ergoline skeleton.
Functional Group Introduction: The t-butyl group is introduced at the 1-position, the methoxy group at the 10-position, and the methyl group at the 6-position.
Cyclopentenyl Moiety Addition: The 8-beta position is functionalized with a 1-oxo-2-cyclopenten-3-yloxymethyl group.
The reaction conditions typically involve the use of strong bases, protecting groups, and specific solvents to ensure the correct functionalization of the ergoline skeleton .
Análisis De Reacciones Químicas
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopentenyl moieties.
Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the specific reagents used .
Aplicaciones Científicas De Investigación
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: The compound is studied for its potential biological activities, including interactions with various receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline involves its interaction with specific molecular targets and pathways. The compound is believed to bind to certain receptors in the brain, modulating neurotransmitter release and activity. This interaction can lead to various physiological effects, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
1-(t-Butyl)-10-methoxy-6-methyl-8-beta-(1-oxo-2-cyclopenten-3-yloxymethyl)ergoline can be compared with other ergoline derivatives, such as:
Lysergic Acid Diethylamide (LSD): Known for its psychoactive properties.
Ergotamine: Used in the treatment of migraines.
Bromocriptine: Used in the treatment of Parkinson’s disease.
The unique structural features of this compound, such as the t-butyl and cyclopentenyl moieties, distinguish it from these other compounds and contribute to its unique biological activities .
Propiedades
Número CAS |
113702-04-8 |
|---|---|
Fórmula molecular |
C26H34N2O3 |
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
3-[[(6aR,9R)-4-tert-butyl-10a-methoxy-7-methyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methoxy]cyclopent-2-en-1-one |
InChI |
InChI=1S/C26H34N2O3/c1-25(2,3)28-15-18-11-23-26(30-5,21-7-6-8-22(28)24(18)21)13-17(14-27(23)4)16-31-20-10-9-19(29)12-20/h6-8,12,15,17,23H,9-11,13-14,16H2,1-5H3/t17-,23-,26?/m1/s1 |
Clave InChI |
QCALDAVQGVOCOV-ALKJAXCESA-N |
SMILES isomérico |
CC(C)(C)N1C=C2C[C@@H]3C(C[C@H](CN3C)COC4=CC(=O)CC4)(C5=C2C1=CC=C5)OC |
SMILES canónico |
CC(C)(C)N1C=C2CC3C(CC(CN3C)COC4=CC(=O)CC4)(C5=C2C1=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



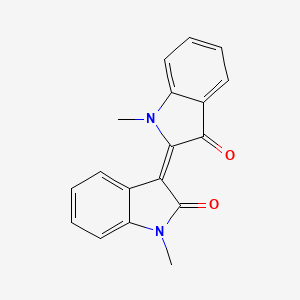
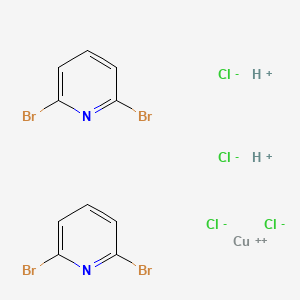

![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)


